Comparative Isomer Selectivity: 9-cis-Retinoid Activation of RXR vs. All-trans Isomers
The 9-cis isomer of retinoic acid, the active metabolite of 9-cis-retinyl esters, is a high-affinity ligand for Retinoid X Receptors (RXRs), whereas all-trans-retinoic acid does not bind to RXRs with high affinity [1]. 9-cis-Retinoic acid activates GAL4-RXR chimeric receptors with EC50 values of 3-20 nM [2]. In contrast, all-trans-retinoic acid efficiently activates only GAL4-RAR chimeric receptors and shows negligible activity on RXR at comparable concentrations [2]. This selective activation of RXR by the 9-cis isomer underpins its unique biological profile.
| Evidence Dimension | RXR Activation (EC50) |
|---|---|
| Target Compound Data | 9-cis-Retinoic Acid: 3-20 nM |
| Comparator Or Baseline | All-trans-Retinoic Acid: >1,000 nM (no significant activation) |
| Quantified Difference | >50-fold difference in RXR activation potency |
| Conditions | GAL4-RXR chimeric receptor transactivation assay in cell culture |
Why This Matters
This selective RXR activation is essential for studies targeting RXR-mediated pathways, where all-trans retinoids would be ineffective and confound results.
- [1] Heyman RA, et al. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor. Cell. 1992;68(2):397-406. View Source
- [2] Allegretto EA, et al. Transactivation properties of retinoic acid and retinoid X receptors in mammalian cells and yeast. Correlation with hormone binding and effects of metabolism. J Biol Chem. 1993;268(35):26625-33. View Source
